Physical and Chemical Properties The molecular formula of this compound is C24H36ClNO2 . It has a molecular weight of 406.00100 . The compound has a boiling point of 530.1ºC at 760mmHg and a melting point of 249ºC . The exact mass is 405.24300 .
The compound can be classified as a piperidine derivative due to the presence of the piperidine ring in its structure. It also features a phenoxy group and an adamantyl moiety, which are significant for its pharmacological properties. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride typically involves several key steps:
The specific reaction conditions, including temperature, time, and molar ratios of reactants, are crucial for optimizing yield and purity.
The molecular formula of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride is C24H36ClNO2.
The melting point of this compound is reported at approximately 249 °C, indicating high thermal stability. Structural elucidation can be further supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The chemical reactivity of 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride involves:
Key physical and chemical properties include:
These properties are critical for understanding how this compound behaves in various environments and applications.
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride has potential applications in:
The compound is unambiguously identified by the Systematic IUPAC Name: 1-[4-(Adamantan-1-yl)phenoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride. This nomenclature precisely defines:
Key synonyms from chemical databases and commercial sources include:
The compound’s unique CAS Registry Number is 175136-32-0, essential for unambiguous identification in chemical inventories and regulatory documents [1] [3].
Its molecular formula is C₂₄H₃₆ClNO₂, confirmed through multiple analytical sources [2] [5]. Key mass data include:
| Property | Value |
|---|---|
| Molecular Weight | 406.00 g/mol |
| Exact Mass | 405.243 Da |
| Composition | C 70.99%, H 8.93%, Cl 8.73%, N 3.45%, O 7.88% |
The hydrochloride salt contributes 36.46 g/mol (HCl moiety), enhancing crystallinity and stability [3] [6].
This compound integrates two pharmaceutically significant motifs:
The propan-2-ol bridge connects these units via an ether (–O–) and amine (–N<) linkage, enabling conformational flexibility. Key structural features are encapsulated in the SMILES notation:Cl.OC(COC1=CC=C(C=C1)C23CC4CC(CC(C4)C2)C3)CN5CCCCC5 [2] [6].
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: